Product packaging for rhuschalcone VI(Cat. No.:)

rhuschalcone VI

Cat. No.: B1238398
M. Wt: 510.5 g/mol
InChI Key: GKIHPJBWPIVSEV-HULALXFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhuschalcone VI is a naturally occurring bichalcone compound (IUPAC name: 4,2',4',4'',2'',4'''-hexahydroxy-3,5''-bichalcone) isolated from the root bark of Rhus pyroides . This rare C-C linked bichalcone features a unique biaryl structural motif where the aromatic rings are joined via a carbon-carbon bond between the B-rings of two chalcone units, distinguishing it from the more common biarylether-type bichalcones . The compound displays a molecular formula of C 30 H 22 O 8 with a molecular weight of 510.13 g/mol and has been assigned CAS Registry Number 541502-84-5 .this compound has demonstrated significant research potential due to its selective cytotoxic activity against human tumor cell lines, particularly showing efficacy against HT-29 and HCT-116 colon cancer cells . This bioactivity profile makes it a valuable chemical tool for investigating novel approaches to cancer treatment, especially for colorectal malignancies. The compound's mechanism of action, while not fully elucidated, is believed to relate to its unique bichalcone structure which may interact with multiple cellular targets. Its structural complexity and promising bioactivity have also made it a target for synthetic chemistry research, with recent advances utilizing Suzuki-Miyaura coupling reactions to construct the challenging biaryl core .This product is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound following all applicable safety guidelines and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H22O8 B1238398 rhuschalcone VI

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H22O8

Molecular Weight

510.5 g/mol

IUPAC Name

(E)-1-[5-[5-[(E)-3-(2,4-dihydroxyphenyl)-3-oxoprop-1-enyl]-2-hydroxyphenyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C30H22O8/c31-19-6-1-17(2-7-19)3-10-27(35)24-15-23(29(37)16-30(24)38)22-13-18(5-12-26(22)34)4-11-25(33)21-9-8-20(32)14-28(21)36/h1-16,31-32,34,36-38H/b10-3+,11-4+

InChI Key

GKIHPJBWPIVSEV-HULALXFYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C(=C2)C3=C(C=CC(=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)O)O)O)O

Synonyms

rhuschalcone VI

Origin of Product

United States

Structural Elucidation and Characterization Methodologies for Rhuschalcone Vi

Advanced Spectroscopic Approaches in Rhuschalcone VI Structural Determination

Spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the intricate connectivity and stereochemistry of this compound. scielo.org.boresearchgate.net One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals reveal the presence of multiple aromatic rings and olefinic protons. researchgate.net For instance, the spectrum shows signals corresponding to a 4-oxyphenyl group, a 1,2,4-trisubstituted aromatic group, and two interconnected aromatic rings. researchgate.net The presence of two doublets with a large coupling constant (around 15.5 Hz) is indicative of the trans-olefinic protons (H-α and H-β) of the chalcone (B49325) backbone. researchgate.net

The ¹³C NMR spectrum typically exhibits 30 distinct signals, confirming the presence of 30 carbon atoms. researchgate.net These signals include those for two carbonyl groups and numerous olefinic and aromatic carbons. researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure. scielo.org.bo Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons. redalyc.orgresearchgate.net HMBC, in particular, is crucial for connecting different fragments of the molecule by identifying long-range (2-3 bond) couplings between protons and carbons, ultimately confirming the final structure of this compound. scielo.org.boredalyc.org These comprehensive NMR assignments were crucial in confirming the structure as 4,2',4',4'',2'',4''-hexahydroxy-3,5''-bichalcone. researchgate.netacs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) (Data sourced from Flores et al., 2006)

PositionδC (ppm)δH (ppm), mult. (J in Hz)
Chalcone Moiety 1
2129.1
3114.7
4167.6
5103.86.41 (d, 2.4)
6133.57.95 (s)
1'119.7
2'166.5
3'109.26.37 (dd, 9.0, 2.4)
4'165.9
5'108.36.94 (d, 8.5)
6'132.87.94 (d, 9.0)
α125.97.62 (d, 15.5)
β144.77.83 (d, 15.5)
C=O193.4
Chalcone Moiety 2
1''128.6
2''132.57.56 (d, 8.7)
3''116.16.88 (d, 8.7)
4''161.4
5''116.16.88 (d, 8.7)
6''132.57.56 (d, 8.7)
α'123.47.60 (dd, 8.5, 2.2)
β'144.27.82 (d, 15.6)
C=O'192.5

Note: The original table from the source has been adapted and interpreted for clarity. Assignments for the second chalcone moiety's A and B rings are inferred from the description.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), particularly using Electrospray Ionization (ESI) or Electron Ionization (EI), provides highly accurate mass measurements. scielo.org.bo

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) analysis of this compound has shown a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 511.1342. scielo.org.bo This corresponds to the calculated value of 511.1387 for the molecular formula C₃₀H₂₂O₉, confirming its elemental composition. scielo.org.bo In other studies, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in negative mode has detected an [M-H]⁻ ion peak at m/z 509.1229, consistent with a molecular formula of C₃₀H₂₂O₈, while another reported a value of m/z 510.1314 [M+H]⁺ for the same formula. researchgate.netacs.org These variations may reflect differences in the specific isomers being analyzed or the instrumentation used. The fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's substructures.

Table 2: Mass Spectrometry Data for this compound

Ionization TechniqueObserved m/zIonDeduced Molecular FormulaSource
HREIMS511.1342[M+H]⁺C₃₀H₂₂O₉ scielo.org.bo
HR-ESI-MS510.1314[M+H]⁺C₃₀H₂₂O₈ researchgate.net
HRESIMS509.1229[M-H]⁻C₃₀H₂₂O₈ acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound. acs.org

IR spectroscopy is used to identify characteristic vibrations of chemical bonds. In this compound, the IR spectrum shows a broad absorption band around 3382 cm⁻¹, which is indicative of hydroxyl (-OH) groups. researchgate.net An absorption at approximately 1604 cm⁻¹ suggests the presence of carbon-carbon double bonds (C=C) within the aromatic rings and the chalcone bridge. researchgate.net

UV-Vis spectroscopy measures the absorption of light by the molecule's conjugated systems. The UV spectrum for this compound displays distinct absorption maxima, typically around 368, 340, and 284 nm, which are characteristic of a chalcone skeleton. researchgate.net These absorptions correspond to electronic transitions within the extensive π-system of the bichalcone structure.

Chromatographic Techniques for this compound Isolation and Purification in Research

The isolation of pure this compound from complex natural extracts, such as those from the stem bark of Caesalpinia pluviosa or the root bark of Rhus pyroides, requires a multi-step chromatographic process. scielo.org.boredalyc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis and final purification of this compound. mdpi.comacs.org Reversed-phase HPLC, often using an ODS (octadecylsilane) column, is commonly employed. mdpi.com A typical mobile phase consists of a gradient mixture of an aqueous solvent (like water with 0.1% acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com The use of a Diode Array Detector (DAD) allows for the monitoring of the elution profile at multiple wavelengths, which is useful for identifying flavonoid compounds based on their characteristic UV spectra. mdpi.com Furthermore, coupling HPLC with mass spectrometry (LC-MS), such as UPLC-QToF-MS, enables the rapid analysis of fractions containing this compound and other related metabolites. acs.org

Before the final purification by HPLC, several preparative chromatographic techniques are used to isolate and enrich this compound from the crude plant extract. scielo.org.boredalyc.org The initial fractionation of the extract is often performed using open column chromatography with silica (B1680970) gel as the stationary phase. scielo.org.boacs.org Solvents of increasing polarity, such as hexane/EtOAc mixtures, are used to elute different compound classes. mdpi.com

Another essential technique is gel filtration chromatography, commonly using Sephadex LH-20. scielo.org.boredalyc.orgacs.org This method separates compounds based on their size and polarity, and it is particularly effective for separating phenolic compounds like flavonoids and bichalcones from other metabolites. scielo.org.boredalyc.org These preparative steps, which may also include flash chromatography, are crucial for reducing the complexity of the mixture, allowing for the successful isolation of pure this compound for structural elucidation and further research. scielo.org.bo

X-ray Crystallography Studies for this compound Conformation and Absolute Configuration Determination

As of the current literature, there is no evidence to suggest that X-ray crystallography has been successfully used to determine the conformation and absolute configuration of this compound. acs.org Repeated attempts to grow crystals suitable for X-ray diffraction analysis have been unsuccessful. acs.org Therefore, the definitive three-dimensional structure, including its absolute stereochemistry, remains to be conclusively established by this method.

Spectroscopic and Analytical Data

The structural framework of this compound was primarily determined through a comprehensive analysis of its spectroscopic data.

Mass Spectrometry: High-resolution electron impact mass spectrometry (HREIMS) and electrospray ionization mass spectrometry (ESI-MS) have been crucial in establishing the molecular formula of this compound as C₃₀H₂₂O₈. acs.orgresearchgate.net The observed molecular ion peaks in the mass spectra correspond accurately to the calculated mass for this formula, providing the first piece of the structural puzzle. acs.orgresearchgate.netscielo.org.bo

Infrared (IR) Spectroscopy: The infrared spectrum of this compound displays characteristic absorption bands that indicate the presence of key functional groups. Vibrations around 3382 cm⁻¹ are indicative of hydroxyl (-OH) groups, while a strong absorption at approximately 1604 cm⁻¹ suggests the presence of a conjugated carbonyl (C=O) group, a hallmark of the chalcone skeleton. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound exhibits absorption maxima at approximately 372 and 306 nm. acs.org These absorptions are characteristic of the extended π-system present in the bichalcone structure, further confirming its classification as a chalcone derivative. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectroscopy have been the most powerful tools in piecing together the precise structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals a complex pattern of signals corresponding to the aromatic and olefinic protons in the molecule. Key signals include doublets with large coupling constants (around 15.5 Hz) characteristic of the trans-oriented α and β protons of the chalcone backbone. researchgate.net The spectrum also shows distinct signals for the protons on the variously substituted aromatic rings. researchgate.netredalyc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum of this compound shows 30 distinct resonances, confirming the presence of 30 carbon atoms in the molecule. researchgate.netresearchgate.net The chemical shifts of these carbons provide information about their electronic environment. For instance, the signals for the carbonyl carbons appear at the downfield end of the spectrum, typical for conjugated ketones. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing the connectivity between protons and carbons. acs.orgredalyc.org HMBC, in particular, allows for the identification of long-range correlations between protons and carbons, which was crucial in determining how the two chalcone units are linked together. acs.orgredalyc.org

Through the careful analysis of these combined spectroscopic data, the structure of this compound was deduced as 4,2',4',4'',2''',4'''-hexahydroxy-3,5''-bichalcone. acs.org

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueObserved DataInterpretation
HREIMS [M⁺] m/z 510.1315Molecular Formula: C₃₀H₂₂O₈
IR (cm⁻¹) ** 3382, 1604Presence of hydroxyl and conjugated carbonyl groups
UV (nm) **372, 306Chalcone skeleton
¹H NMR Complex aromatic and olefinic signalsConfirms the presence of two chalcone units
¹³C NMR 30 distinct carbon signalsConfirms the carbon framework
2D NMR (HMBC) Key correlations observedEstablished the C-C linkage between the two chalcone moieties

Synthetic Strategies and Chemical Modification Research of Rhuschalcone Vi

Total Synthesis Approaches to Rhuschalcone VI and Analogues

The total synthesis of this compound, a C-C bridged natural bichalcone, has been successfully achieved, providing a foundation for the synthesis of related compounds. aphrc.orgnih.govthieme-connect.com These synthetic routes are crucial for producing sufficient quantities for biological evaluation and for creating structural analogues to investigate structure-activity relationships. nih.govmdpi.com The syntheses often commence from simple, readily available starting materials like resorcinol (B1680541) and 4-hydroxybenzaldehyde. aphrc.orgthieme-connect.com

Retrosynthetic Analysis and Key Reaction Steps in this compound Construction

A common retrosynthetic approach for this compound dissects the molecule into two chalcone (B49325) units linked by a C-C biaryl bond. nih.gov This strategy highlights two critical transformations: the formation of the individual chalcone monomers and the subsequent coupling of these units.

Key reaction steps in the construction of this compound include:

Aldol Condensation: To form the chalcone monomers. aphrc.org

Suzuki-Miyaura Coupling: To create the crucial C-C biaryl linkage between the two chalcone moieties. aphrc.orgthieme-connect.com

An alternative strategy involves the initial formation of a biaryl precursor via Suzuki-Miyaura coupling, followed by a double Claisen-Schmidt condensation to construct the two chalcone functionalities.

Stereoselective and Regioselective Methodologies in this compound Synthesis

While the core structure of this compound does not possess stereocenters, the synthesis of certain analogues or related fused heterocyclic systems may require stereoselective methods. rsc.org For instance, the synthesis of complex fused heterocycles often involves controlling the stereochemistry at multiple centers. rsc.org

Regioselectivity is a critical consideration, particularly during the coupling and condensation reactions. The selective formation of the desired C-C bond between the two chalcone units at specific positions is paramount to the successful synthesis of this compound. The choice of protecting groups and the reaction conditions play a vital role in directing the regiochemical outcome.

Application of Suzuki-Miyaura Coupling in this compound Synthesis

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of this compound and its analogues. aphrc.orgthieme-connect.com This palladium-catalyzed cross-coupling reaction effectively joins an organoboron compound with an organic halide, proving indispensable for constructing the biaryl C-C bond that defines the bichalcone structure. nih.govresearchgate.net The reaction is favored for its versatility, functional group tolerance, and the commercial availability of a wide array of boronic acids and esters. nih.gov

Two primary strategies utilizing the Suzuki-Miyaura reaction have been employed:

Coupling of two different chalcone monomers: One chalcone bears a boronic acid (or ester) functionality, and the other possesses a halide (typically bromine). mdpi.com

Initial biaryl formation: A Suzuki-Miyaura reaction is first used to create a biphenyl (B1667301) or biaryl core, which is then elaborated into the final bichalcone structure through subsequent reactions. mdpi.com

The choice of palladium catalyst, such as Pd(PPh₃)₄, and the reaction conditions are crucial for achieving high yields. nih.govunipi.it

Table 1: Key Suzuki-Miyaura Coupling Reactions in this compound Synthesis

Reactant 1 Reactant 2 Catalyst Product Reference
Arylboronic acid Cinnamoyl chloride Pd(PPh₃)₄, Cs₂CO₃ Chalcone nih.gov
Styrylboronic acid Benzoyl chloride Pd(PPh₃)₄, Cs₂CO₃ Chalcone nih.gov
Boronate ester of a chalcone Bromochalcone Pd(PPh₃)₄ Arylated chalcone precursor mdpi.com

Claisen-Schmidt Condensation Methodologies in this compound Synthesis

The Claisen-Schmidt condensation is a fundamental reaction for synthesizing the chalcone backbone. nih.gov This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) to form the characteristic α,β-unsaturated ketone of the chalcone scaffold. ekb.eg In the context of this compound synthesis, this reaction is employed to construct the individual chalcone monomers before their coupling or to build the chalcone moieties onto a pre-formed biaryl core. nih.govmdpi.com

Solvent-free Claisen-Schmidt condensations have been reported as an efficient and environmentally friendly approach. aphrc.orgmdpi.com The reaction can also be performed under various conditions, including using strong bases like sodium hydroxide (B78521) in alcoholic solvents. mdpi.com

Semisynthetic Routes to this compound Derivatives

Semisynthesis offers a valuable strategy for accessing derivatives of this compound. This approach starts with the natural product or a synthetic precursor and modifies its structure to create novel analogues. nih.gov These modifications can be used to explore the structure-activity relationship and optimize the biological properties of the parent compound.

For instance, demethylation of a dimeric chalcone precursor can yield this compound and its analogues. mdpi.com This highlights how simple chemical transformations on a common scaffold can lead to a variety of related compounds.

Chemoenzymatic Modifications of this compound Scaffolds

Currently, there is limited specific information available in the searched literature regarding the direct chemoenzymatic modification of the this compound scaffold itself. However, chemoenzymatic strategies are widely recognized in natural product synthesis and modification to achieve high selectivity and introduce structural diversity. nih.gov These methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. While not directly applied to this compound in the provided results, the principles of chemoenzymatic synthesis, such as using enzymes for selective oxidations or resolutions, could potentially be applied to create novel derivatives. researchgate.netnih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies on this compound

The exploration of this compound's therapeutic potential has been significantly advanced through derivatization strategies aimed at understanding its structure-activity relationships (SAR). These studies involve the systematic modification of the this compound scaffold to identify key structural features responsible for its biological activities, including antiprotozoal, and cytotoxic effects. uni-duesseldorf.demdpi.comukaazpublications.comresearchgate.net

The total synthesis of this compound and its analogs has been a cornerstone of these SAR investigations. nih.govsemanticscholar.org A prominent synthetic approach involves a convergent strategy utilizing the Suzuki-Miyaura cross-coupling reaction to construct the crucial C-C biaryl linkage, followed by a Claisen-Schmidt condensation to form the chalcone moieties. nih.govsemanticscholar.org This methodology has proven versatile, allowing for the generation of a library of this compound derivatives with diverse substitution patterns on the aromatic rings. nih.govsemanticscholar.org

Initial SAR studies focused on the impact of hydroxylation and methoxylation patterns on the biological activity. For instance, the cytotoxic activity of rhuschalcones II-VI against colon cancer cell lines (HT29 and HCT-116) has been evaluated, revealing that the degree and position of hydroxyl and methoxy (B1213986) groups influence their potency. ukaazpublications.comacs.org

Further derivatization efforts have explored the synthesis of unnatural arylated chalcones and non-symmetrical bichalcones to probe the electronic and steric requirements for optimal activity. mdpi.comnih.gov The synthesis of a series of C-C linked bichalcones using the Ullmann coupling method has also been reported, with subsequent evaluation of their antimicrobial and antioxidant activities. srce.hr These studies have demonstrated that modifications to the substitution pattern on both chalcone units can significantly modulate the biological profile of the resulting compounds. srce.hr For example, certain methoxy-substituted bichalcones displayed notable activity against Candida tropicalis. srce.hr

The investigation into the anti-toxoplasma activity of bichalcones has provided further insights. A comparative study of 14 chalcones and their corresponding dimeric bichalcones revealed that the dimeric structure is a key determinant of activity. nih.gov More specifically, the synthesis and evaluation of enantiomerically pure bichalcone analogs have highlighted the importance of stereochemistry for biological activity, with one enantiomer often exhibiting superior potency. frontiersin.org

The following table summarizes some of the key this compound derivatives and their reported biological activities, providing a snapshot of the SAR landscape.

Compound NameModification from this compoundReported Biological Activity
Rhuschalcone IIDifferent hydroxylation/methoxylation patternCytotoxic against colon cancer cell lines acs.org
Rhuschalcone IIIDifferent hydroxylation/methoxylation patternCytotoxic against colon cancer cell lines acs.org
Rhuschalcone IVDifferent hydroxylation/methoxylation patternCytotoxic against colon cancer cell lines; Sirtuin inhibitor mdpi.comacs.org
Rhuschalcone VDihydrochalcone-chalcone linkageCytotoxic against colon cancer cell lines acs.org
Methoxy-substituted bichalconesVaried methoxy group positionsAntimicrobial (e.g., against C. tropicalis), Antioxidant srce.hr
Phenyl and methyl-substituted bichalcone (2ab)Phenyl and methyl group additionsPotent and selective anti-toxoplasma activity frontiersin.org
(Ra)-2abEnantiomerically pure form of 2abEutomer for anti-toxoplasma activity frontiersin.org

Chemoinformatics and Computational Chemistry in this compound Scaffold Design and Interaction Prediction

Chemoinformatics and computational chemistry have emerged as indispensable tools in the study of this compound and its derivatives, facilitating scaffold design and predicting their interactions with biological targets. frontiersin.org These in silico approaches complement experimental studies by providing insights into the molecular mechanisms of action and guiding the rational design of more potent and selective analogs.

Molecular docking has been a widely used computational technique to investigate the binding modes of this compound and related bichalcones with various protein targets. For instance, docking studies have been performed to elucidate the interactions of this compound with leishmanolysin (gp63), a key enzyme in Leishmania parasites. acs.org These studies have predicted binding affinities and identified key amino acid residues involved in the interaction, providing a structural basis for its antileishmanial activity. acs.org

Similarly, virtual screening campaigns have successfully identified rhuschalcone-type structures as potential inhibitors of sirtuins, a class of enzymes implicated in various diseases. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net Docking studies of rhuschalcone IV and an analog of rhuschalcone I into the active sites of SIRT1 and SIRT2 revealed potential binding modes and key interactions, suggesting that these compounds could serve as scaffolds for the development of novel sirtuin inhibitors. mdpi.comfrontiersin.orgresearchgate.net The predicted binding modes often highlight the importance of hydrogen bonds and hydrophobic interactions in stabilizing the ligand-protein complex. mdpi.com

The combination of virtual screening with in vitro testing has proven to be a powerful strategy. In one study, docking of a virtual library of natural products from African medicinal plants led to the identification of rhuschalcone IV and a rhuschalcone I analog as active inhibitors of human SIRT1 and SIRT2. frontiersin.org The rhuschalcone I analog exhibited an IC50 value of 40.8 µM against SIRT1. mdpi.commdpi.com

While specific quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies focused exclusively on this compound are not extensively documented in the reviewed literature, the principles of these methods are implicitly applied in SAR-driven derivatization. The generation of compound libraries with systematic structural variations and the subsequent evaluation of their biological activities lay the groundwork for future QSAR model development. nih.govsrce.hr Such models could quantitatively correlate the physicochemical properties of this compound analogs with their biological activities, enabling the prediction of the potency of novel derivatives.

The following table presents a summary of computational studies involving this compound and related compounds, highlighting the target proteins and key findings.

Compound/ScaffoldComputational MethodTarget ProteinKey Findings and Predictions
This compoundMolecular DockingLeishmanolysin (gp63)Predicted binding affinity and interactions within the active site, providing a rationale for its antileishmanial activity. acs.org
Rhuschalcone IV, Rhuschalcone I analogVirtual Screening, Molecular DockingSirtuin 1 (SIRT1), Sirtuin 2 (SIRT2)Identified as potential inhibitors; predicted binding modes highlighted key interactions for sirtuin inhibition. mdpi.comfrontiersin.org
BichalconesVirtual ScreeningSirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), Sirtuin 3 (SIRT3)Identification of bichalcones from a natural product library as sirtuin inhibitors. mdpi.com
BichalconesStructure-Activity Relationship (SAR) analysisToxoplasma gondii targetsDimeric structure and stereochemistry are crucial for anti-toxoplasma activity. nih.govfrontiersin.org

Biosynthetic Pathways and Natural Occurrence Research of Rhuschalcone Vi

Elucidation of Enzymatic Cascades in Rhuschalcone VI Biosynthesis (Hypothetical, based on chalcone (B49325) biosynthesis)

While the precise enzymatic pathway for this compound has not been fully elucidated, a hypothetical pathway can be constructed based on the well-established general biosynthesis of flavonoids and chalcones. nih.gov The process begins with the synthesis of the monomeric precursor, isoliquiritigenin (B1662430), which is then dimerized.

Identification and Characterization of Putative Biosynthetic Enzymes for this compound Production

The formation of this compound likely involves a multi-step enzymatic cascade, starting from the primary metabolite L-phenylalanine.

Phenylpropanoid Pathway Enzymes : The initial steps involve the core phenylpropanoid pathway to produce p-coumaroyl-CoA, a key precursor for many flavonoids. This requires the sequential action of Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Chalcone Synthase (CHS) : This enzyme is central to flavonoid biosynthesis, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. frontiersin.orgfrontiersin.org

Chalcone Isomerase (CHI) and subsequent enzymes would typically convert naringenin chalcone to other flavonoids. However, for isoliquiritigenin (a deoxy-chalcone) synthesis, a specific type of polyketide synthase, possibly working with a reductase, might bypass the typical naringenin chalcone intermediate to form the required precursor.

Dimerization Enzymes : The final and most critical hypothetical step is the oxidative coupling of two isoliquiritigenin molecules to form the C-C bond of this compound. This type of reaction in plants is often catalyzed by enzymes such as laccases or peroxidases, which generate radical species that then couple to form the dimer. mdpi.comdoi.orgnih.gov

Table 1: Putative Enzymes in this compound Biosynthesis

Enzyme Abbreviation Proposed Function
Phenylalanine ammonia-lyase PAL Catalyzes the deamination of L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase C4H Hydroxylates cinnamic acid to produce p-coumaric acid.
4-coumarate:CoA ligase 4CL Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.
Chalcone Synthase CHS Condenses p-coumaroyl-CoA with three malonyl-CoA units to form the chalcone scaffold.

Gene Cluster Analysis Related to this compound Production

As of current scientific literature, a specific biosynthetic gene cluster (BGC) responsible for the production of rhuschalcones, including this compound, has not been identified or analyzed in Rhus pyroides or any other source plant. ias.ac.innih.gov The identification of such a cluster would be a significant step in confirming the proposed biosynthetic pathway and would enable further study and potential engineering of this pathway.

Phytochemical Investigations of this compound Distribution in Plant Species

This compound has been identified in a select number of plant species, primarily within the Anacardiaceae (cashew) and Fabaceae (legume) families. Its most well-documented source is the root bark of Rhus pyroides, a shrub widely distributed in Botswana and South Africa. nih.gov It has also been isolated from the root bark of Poincianella pyramidalis and the stem bark of Caesalpinia pluviosa, both native to Brazil. researchgate.net

Extraction and Isolation Methodologies from Natural Sources

The isolation of this compound from its natural sources requires a multi-step phytochemical process. The methodology employed for its extraction from the root bark of Rhus pyroides provides a clear example. acs.org

The process begins with the grinding of air-dried root bark, which is then exhaustively extracted using a mixture of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂-MeOH), followed by a subsequent extraction with pure methanol. acs.org The combined extracts are concentrated, and the resulting residue undergoes liquid-liquid partitioning. The dichloromethane-soluble fraction, which contains the desired compounds, is then subjected to further purification. acs.org This involves flash column chromatography over silica (B1680970) gel, followed by size-exclusion chromatography using Sephadex LH-20 to yield the pure this compound. acs.org

Table 2: Summary of this compound Extraction from Rhus pyroides

Step Procedure Purpose
1. Preparation Air-dried root bark is ground into a fine powder. Increase surface area for efficient solvent extraction.
2. Solvent Extraction Exhaustive extraction with CH₂Cl₂-MeOH (1:1), followed by pure MeOH. To dissolve and extract a broad range of phytochemicals, including this compound.
3. Partitioning The concentrated crude extract is partitioned between MeOH-H₂O and CH₂Cl₂. To separate compounds based on polarity and remove tannins and other highly polar substances.
4. Column Chromatography The CH₂Cl₂-soluble fraction is subjected to flash chromatography on silica gel. To separate the mixture of compounds into fractions based on their affinity for the stationary phase.

Ecological and Evolutionary Contexts of this compound Production

The production of complex secondary metabolites like this compound is often an evolutionary adaptation for plant defense. scielo.br While the specific ecological role of this compound has not been directly studied, the known biological activities of the rhuschalcone family provide strong evidence for a defensive function. Rhuschalcones I-VI have demonstrated selective cytotoxic activity against human colon cancer cell lines and antiplasmodial activity. researchgate.netnih.gov Furthermore, related compounds from Rhus pyroides are known to possess insect antifeedant properties. researchgate.net

These activities suggest that this compound and its relatives may protect the plant, particularly the vital root system, from herbivores and microbial pathogens. scielo.br The presence of this rare C-C linked bichalcone in distinct and geographically separated plant families (Anacardiaceae in Africa and Fabaceae in South America) raises interesting evolutionary questions, suggesting either a case of convergent evolution for a potent defensive compound or the retention of an ancient biosynthetic pathway.

Metabolic Engineering Approaches for this compound Production

Currently, there are no published reports detailing specific metabolic engineering approaches for the production of this compound in microbial or plant hosts. The field of metabolic engineering has made significant strides in producing other flavonoids and chalcones by introducing and optimizing their biosynthetic pathways in organisms like E. coli and yeast. nih.govnih.gov

Such strategies could potentially be applied to this compound in the future. This would first require the definitive identification and characterization of the specific genes and enzymes involved in its biosynthesis, particularly the enzyme responsible for the crucial dimerization step. Once identified, these genes could be transferred to a suitable microbial chassis for heterologous production.

Investigation of Biological Activities and Molecular Mechanisms of Rhuschalcone Vi

Cellular and Subcellular Target Identification for Rhuschalcone VI

The identification of direct molecular targets is crucial for understanding the therapeutic potential of a compound. For this compound, this process involves a combination of advanced analytical techniques and specific bioassays.

Proteomic and Metabolomic Approaches in Identifying this compound Interacting Partners

Metabolomic approaches have been instrumental in identifying this compound as a bioactive compound within complex plant extracts. nih.govresearchgate.net In a study on Poincianella pluviosa, a metabolomics analysis based on UHPLC-UV-HRFTMS data was used to pinpoint biomarkers with anti-inflammatory properties. nih.govresearchgate.net This metabolomics-guided fractionation led to the isolation of this compound, among other compounds, and confirmed its contribution to the plant's anti-inflammatory effects. nih.govresearchgate.net Such "omics" strategies, which also include proteomics, analyze the complete set of metabolites or proteins in a biological system, making it possible to identify compounds associated with specific pharmacological activities. nih.govresearchgate.net

While direct proteomic studies to globally identify protein-interacting partners of this compound are not extensively detailed in the reviewed literature, the known interactions of chalcones and bichalcones suggest potential targets. For instance, chalcones are known to interact with a variety of proteins, including kinases and transcription factors, often through covalent modification due to their Michael acceptor characteristics. nih.gov

Receptor Binding and Enzyme Inhibition Studies of this compound

Research has shown that this compound and its analogs exhibit inhibitory activity against several enzymes.

Sirtuin Inhibition: Virtual screening and subsequent in vitro testing have identified bichalcones as inhibitors of sirtuins (SIRT1, SIRT2, and SIRT3), which are NAD+-dependent deacetylases linked to various diseases. mdpi.comnih.govmdpi.com While rhuschalcone I and IV were specifically highlighted for their activity, it has been proposed that other C-C linked bichalcones like this compound should also be tested for sirtuin inhibition. nih.govuni-halle.de Docking studies suggest that these compounds can bind within the catalytic pocket of the sirtuin enzymes. nih.govfrontiersin.org

Leishmanolysin Interaction: Molecular docking studies have explored the interaction of this compound with leishmanolysin (gp63), a zinc-dependent metalloproteinase from Leishmania species. acs.org These studies predicted a notable binding affinity for this compound to the enzyme's active site, suggesting it as a potential inhibitor. acs.org

Carbonic Anhydrase Inhibition: Analogues of this compound have been synthesized and evaluated as inhibitors of carbonic anhydrase. mdpi.commdpi.comuni-halle.de

The following table summarizes the enzyme inhibition data for this compound and its related compounds based on the available literature.

Enzyme TargetCompoundActivity/FindingSource
Sirtuin 1 (SIRT1)Rhuschalcone I analogueIC50 = 40.8 µM researchgate.net
Sirtuin 1 (SIRT1)Rhuschalcone IVIC50 = 46.7 ± 6.0 µM researchgate.net
Sirtuin 2 (SIRT2)Rhuschalcone IVIC50 = 48.5 ± 39.5 µM researchgate.net
Sirtuin 2 (SIRT2)Rhuschalcone I analogueIC50 = 44.8 ± 5.1 µM researchgate.net
Leishmanolysin (gp63)This compoundBinding Affinity = -8.7 kcal/mol (Docking) acs.org

Mechanistic Studies of this compound in In Vitro Biological Models

In vitro studies provide a foundational understanding of how this compound affects cellular processes like cell division, programmed cell death, and inflammation.

Cell Cycle Modulation and Apoptosis Induction Mechanisms by this compound

Chalcones, the parent class of compounds for this compound, are well-documented for their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). mdpi.comnih.gov These effects are often mediated through the modulation of key regulatory proteins. mdpi.com The mechanisms of action for chalcones typically involve arresting the cell cycle, frequently in the G2/M phase, and activating apoptotic pathways. mdpi.com

Studies on synthetic bichalcone analogs related to this compound have demonstrated their capacity to induce apoptosis in human cancer cell lines. researchgate.net The process of apoptosis is complex, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways that converge on the activation of caspases, the executioner enzymes of cell death. scielo.brnih.govcellsignal.com Key proteins involved include the Bcl-2 family, which regulates mitochondrial permeability, and the tumor suppressor protein p53. scielo.brcellsignal.comufrgs.br Although direct studies on this compound's effect on specific cell cycle proteins and apoptosis mediators are limited, the activities of its analogs suggest it likely acts through similar pathways. researchgate.net For instance, some chalcones have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. mdpi.com

Investigation of Inflammatory Pathway Modulation by this compound

This compound has demonstrated notable anti-inflammatory properties. nih.govacs.org One of the key inflammatory pathways targeted by chalcones is the NF-κB (nuclear factor kappa B) signaling cascade. nih.govmdpi.com NF-κB is a transcription factor that plays a critical role in the immune response and inflammation. mdpi.com

NF-κB Inhibition: Bichalcone analogs have been shown to be potent inhibitors of NF-κB. researchgate.net This inhibition is achieved by preventing the nuclear translocation of the NF-κB p65 subunit, which in turn blocks the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). researchgate.net

Suppression of Inflammatory Mediators: In a study using phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced airway epithelial cells, this compound was found to exert anti-inflammatory effects by suppressing the expression of interleukin-8 (IL-8) and mucin 5AC (MUC5AC), both of which are key mediators in pulmonary inflammation. acs.org

The anti-inflammatory activity of this compound and related compounds is summarized in the table below.

Biological ModelCompoundFindingSource
LPS-activated microglial cellsBichalcone analogsInhibition of nitric oxide (NO) production and nuclear translocation of NF-κB p65. researchgate.net
PMA-induced NCI-H292 airway epithelial cellsThis compoundSuppression of interleukin-8 (IL-8) and mucin 5AC (MUC5AC) expression. acs.org
In vivo mouse modelThis compoundCaused edema inhibition and reduced neutrophil recruitment. nih.govresearchgate.net

Exploration of Angiogenesis Inhibition by this compound (If applicable based on literature)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. conicet.gov.ar Biflavonoids, a class of compounds that includes bichalcones, have been shown to possess anti-angiogenic properties. conicet.gov.ar The mechanisms behind this activity involve the inhibition of pro-angiogenic factors and signaling pathways. conicet.gov.arnih.gov For example, some biflavonoids inhibit the activation of Rho GTPases and the ERK signaling pathway, which are crucial for endothelial cell proliferation and migration. conicet.gov.ar While the direct inhibitory effect of this compound on angiogenesis has not been explicitly reported in the reviewed literature, the known anti-angiogenic activities of related biflavonoids suggest this is a plausible area for future investigation. conicet.gov.ar

Elucidation of Anti-protozoal Mechanisms of this compound

This compound, a C-C linked bichalcone, has demonstrated significant potential as an anti-protozoal agent. researchgate.netresearchgate.net Research indicates that this compound and its analogues possess moderate to strong activity against a range of protozoan parasites. researchgate.netresearchgate.net Studies have highlighted its antiplasmodial (anti-malarial) properties, identifying it as a potent natural compound for further investigation. researchgate.netmdpi.com

The mechanisms underlying its anti-protozoal effects are multifaceted. Synthesized bichalcones related to this compound have shown moderate anti-trypanosomal and general anti-protozoal activities. researchgate.netresearchgate.net A preliminary screening model using Bodo caudatus has been employed to assess the antitrypanosomal efficacy of these compounds. aphrc.org

Molecular docking studies have provided deeper insights into its mechanism of action. For instance, this compound has been shown to interact with key enzymes in parasites like Leishmania major. It exhibits a notable binding affinity for the nucleoside hydrolase of Leishmania, with a calculated binding energy of -8.7 kcal/mol, suggesting that inhibition of this enzyme could be a primary mechanism of its leishmanicidal activity. acs.org Furthermore, bichalcones as a class have been investigated for their activity against Toxoplasma gondii, indicating a broad spectrum of anti-protozoal potential. nih.govfrontiersin.org

Table 1: Summary of Investigated Anti-protozoal Activities of this compound and Related Bichalcones
Target OrganismActivity TypeKey FindingsReference
Plasmodium speciesAntiplasmodialRhuschalcones II-VI exhibit strong antiplasmodial activity. researchgate.netresearchgate.net
Trypanosoma speciesAnti-trypanosomalRelated bischalcones display moderate activity; Bodo caudatus used as a screening model. researchgate.netaphrc.org
Leishmania majorLeishmanicidalMolecular docking shows a binding affinity of -8.7 kcal/mol with nucleoside hydrolase. acs.org
Toxoplasma gondiiAnti-toxoplasmaBichalcones, as a subclass of flavonoids, are effective against T. gondii tachyzoites. nih.govfrontiersin.org

Investigation of Antibacterial Mechanisms of this compound

The antibacterial potential of the broader chalcone (B49325) and biflavonoid classes, to which this compound belongs, is well-documented. nih.govconicet.gov.ar These compounds are known to be active against both Gram-positive and Gram-negative bacteria. cardiosomatics.ru While specific mechanistic studies on this compound are limited, research on related compounds provides insight into its likely modes of action.

Chalcones are known to target various bacterial processes. ekb.eg One of the validated molecular targets for chalcone derivatives is the enzyme DNA gyrase, which is crucial for bacterial DNA replication. cardiosomatics.ru Molecular docking simulations have shown that chalcones can form important intermolecular interactions within the enzymatic cavity of DNA gyrase. cardiosomatics.ru It is plausible that this compound shares this or similar mechanisms, such as the inhibition of other critical enzymes like dihydropteroate (B1496061) synthase (DHPS), which is involved in folate biosynthesis. ekb.eg Some ionone-based terpenoid-like bichalcones have also been noted for their activity against human pathogenic microbes. researchgate.netresearchgate.net

Pre-clinical In Vivo Model Studies of this compound Activity

Pre-clinical studies using in vivo models are critical for evaluating the therapeutic potential of compounds like this compound.

Rodent Models for Investigating this compound Pharmacodynamics and Bioavailability

Detailed investigations into the pharmacodynamics and bioavailability of this compound in rodent models are not extensively reported in the available literature. While HPLC methods have been developed to detect related compounds in the organs of treated animals, specific data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains an area for future research. researchgate.net Such studies are essential to understand how the compound behaves in a living system and to establish a foundation for its potential clinical use.

Exploration of this compound Efficacy in Disease Models (e.g., Cancer Xenografts, Inflammatory Models)

This compound has demonstrated notable cytotoxic activity against cancer cells in vitro. Specifically, all rhuschalcones (I-VI) exhibited selective cytotoxicity against the HT29 and HCT-116 human colon tumor cell lines. nih.govacs.org

Table 2: In Vitro Cytotoxic Activity of this compound
Cell LineCancer TypeActivityReference
HT29Colon TumorSelective cytotoxic activity nih.govacs.org
HCT-116Colon TumorSelective cytotoxic activity nih.govacs.org

While direct in vivo studies on this compound for tumor growth inhibition are not specified in the reviewed literature, studies on structurally related biflavonoids and chalcones are informative. For example, morelloflavone, another biflavonoid, was shown to inhibit tumor growth and angiogenesis in a xenograft mouse model of prostate cancer. researchgate.netconicet.gov.ar Other chalcones, such as flavokawain B and xanthoangelol, have also demonstrated the ability to inhibit tumor growth in various mouse xenograft models. nih.gov These findings suggest that this compound may possess similar in vivo anti-tumor efficacy, warranting further investigation in oncological models.

The anti-inflammatory properties of this compound have been directly assessed in vivo. semanticscholar.orgresearchgate.net In a mouse ear edema model, this compound, isolated from Poincianella pluviosa, was shown to cause significant edema inhibition. semanticscholar.orgresearchgate.net This effect is also associated with a reduction in neutrophil recruitment to the site of inflammation, indicating that this compound can modulate key aspects of the inflammatory response. semanticscholar.orgresearchgate.net The mechanism is believed to be dual, involving the inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. semanticscholar.org The reduction in ear edema points to COX pathway inhibition, while the decrease in myeloperoxidase (MPO) activity, an enzyme expressed by neutrophils, suggests inhibition of the 5-LOX pathway. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of structure-activity relationships (SAR) for this compound and its analogues has been a focal point of research to understand the chemical features crucial for their biological effects. This compound belongs to the bichalcone class, which are dimers of chalcone units. mdpi.com A general observation is that the dimerization of chalcones into bichalcone structures can lead to a significant enhancement in bioactivity when compared to their corresponding monomeric forms. researchgate.netfrontiersin.org

Studies on naturally occurring rhuschalcones (I-VI), isolated from the root bark of Rhus pyroides, revealed that these compounds exhibit varying degrees of cytotoxic activity. ukaazpublications.com A notable finding was their selective cytotoxic effect against colon cancer cell lines, particularly the HT29 and HCT-116 lines. mdpi.comukaazpublications.comnih.gov This selectivity highlights the potential of the bichalcone scaffold as a template for developing targeted anticancer agents.

SAR studies emphasize the importance of the substitution patterns on the aryl rings (A and B rings) of the chalcone moieties. frontiersin.org The type and position of substituents, such as hydroxyl and methoxy (B1213986) groups, play a critical role in modulating the potency and selectivity of these compounds. For instance, the specific arrangement of five hydroxyl groups and the C-C biaryl linkage in this compound are key contributors to its bioactivity. mdpi.comnih.gov The α,β-unsaturated ketone moiety is also considered an essential structural motif for the bioactivity of chalcones and their dimers. frontiersin.org

Design and Synthesis of this compound Derivatives for Enhanced Potency or Selectivity

The promising biological activities of this compound have spurred efforts in the design and synthesis of its derivatives to enhance potency and selectivity against various therapeutic targets. Synthetic strategies generally aim to modify the core bichalcone structure, including the substitution patterns on the aromatic rings and the nature of the linkage between the chalcone monomers. frontiersin.org

Key synthetic methods employed include the Claisen-Schmidt condensation to form the chalcone backbone and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create the C-C biaryl linkage characteristic of this compound and its analogues. mdpi.comfrontiersin.org These methods have enabled the total synthesis of this compound and the creation of a library of novel derivatives for biological screening. mdpi.comgoogle.comnih.gov

One major strategy involves the modification of the aryl A- and B-rings. frontiersin.org For example, researchers have synthesized a series of axially chiral A-A′-connected bichalcones. frontiersin.org In one study, a bichalcone derivative featuring a phenyl substituent and a methyl group demonstrated highly potent and selective inhibitory activity against Toxoplasma gondii in the nanomolar range. researchgate.netfrontiersin.org To further investigate the SAR, both enantiomers of this potent analogue were synthesized, revealing that the (Ra)-enantiomer was the eutomer (the more active stereoisomer). researchgate.netfrontiersin.orgnih.gov

Another approach involves creating hybrid molecules by conjugating the chalcone scaffold with other biologically active moieties to potentially achieve synergistic effects or novel mechanisms of action. frontiersin.org The synthesis of bis-chalcone conjugates using linkers like lysine (B10760008) has also been explored to develop potential anticancer agents. dntb.gov.ua These synthetic efforts allow for a systematic investigation of how structural modifications impact biological activity, paving the way for the development of this compound-based compounds with optimized therapeutic properties. researchgate.net

The following table summarizes the biological activities of selected rhuschalcone analogues from synthetic studies.

Compound/AnalogueModificationTarget/ActivityKey FindingsReference
Bichalcone 2ab Axially chiral A-A′-connected bichalcone with a phenyl substituent and a methyl moiety.Anti-toxoplasma (T. gondii)Showed the most potent and selective inhibitory activity in the nanomolar range among the series. researchgate.netfrontiersin.org
(Ra)-2ab Enantiomer Enantiomerically pure form of bichalcone 2ab.Anti-toxoplasma (T. gondii)Identified as the eutomer, being more active than the (Sa)-enantiomer. researchgate.netfrontiersin.org
Rhuschalcones I-VI Natural bichalcones with varying hydroxylation and methoxylation patterns.CytotoxicityExhibited selective cytotoxic activity against HT29 and HCT-116 colon tumor cell lines. nih.gov

Computational Modeling and Docking Studies for this compound-Target Interactions

Computational methods, particularly molecular docking and modeling, have been instrumental in elucidating the potential molecular mechanisms underlying the biological activities of this compound and its analogues. uni-halle.de These in silico studies provide insights into how these compounds bind to specific protein targets, helping to rationalize their observed effects and guide the design of more potent and selective derivatives. uni-halle.demdpi.com

One area of investigation has been the interaction of rhuschalcones with sirtuins, a class of histone deacetylases implicated in various diseases. mdpi.com Virtual screening of a natural product library followed by in vitro testing identified rhuschalcone analogues as inhibitors of sirtuin 1 (sirt1) and sirtuin 2 (sirt2). mdpi.comnih.gov Docking studies predicted that these bichalcones bind within the peptide and cofactor binding pockets of the enzymes. mdpi.comnih.gov For sirt2, the hydroxyl groups on the B' ring of the active compounds were predicted to interact with His187 via a bridging water molecule within the extended C pocket. nih.gov These computational models provide a structural basis for the inhibitory activity and offer suggestions for modifications to improve potency and selectivity. mdpi.com

Another significant target explored through docking studies is leishmanolysin (gp63), a major surface metalloprotease of Leishmania parasites. nih.govacs.org In a study modeling the leishmanolysin from Leishmania panamensis, this compound was docked into the active site. The study reported a favorable binding affinity, suggesting it as a potential inhibitor of this crucial parasite enzyme. nih.govacs.org

These computational approaches allow for the prediction of binding affinities and the visualization of key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and its targets. nih.govacs.org The data generated from these models are crucial for understanding the structure-activity relationships at a molecular level and for the rational design of new analogues with enhanced target affinity. uni-halle.de

The table below presents findings from molecular docking studies involving this compound and related compounds.

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)Key Predicted InteractionsReference
This compound Leishmanolysin (gp63) from L. panamensis-8.7Favorable interactions within the active site. nih.govacs.org
Rhuschalcone IV (Analogue 8) Sirtuin 1 (sirt1)Not specifiedBinds in the peptide binding pocket. mdpi.comnih.gov
Rhuschalcone I Analogue (Analogue 9) Sirtuin 1 (sirt1)Not specifiedBinds in the peptide binding pocket; interacts with Val412. mdpi.comnih.gov
Rhuschalcone IV (Analogue 8) Sirtuin 2 (sirt2)Not specifiedHydroxyl groups of the B' ring interact with His187 via a water molecule in the extended C pocket. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Rhuschalcone Vi Research

Development of Quantitative Assays for Rhuschalcone VI in Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma, tissues, and cell lysates is fundamental for pharmacokinetic and metabolic studies. The development of robust and sensitive assays is essential for determining the concentration of the compound and its metabolites over time.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the trace analysis of small molecules like this compound in complex biological samples due to its superior sensitivity and selectivity. While specific validated methods for this compound quantification in biological matrices are not extensively published, the principles for its analysis are well-established based on research on related flavonoids and bichalcones. acs.orgsrce.hrsemanticscholar.org

Metabolomics studies aimed at identifying compounds in plant extracts have successfully used high-resolution mass spectrometry techniques like Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and UHPLC-UV-HRFTMS to detect and identify this compound. acs.orgsemanticscholar.org These identification methods provide the foundation for developing a targeted quantitative assay. The structural information obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is also vital for confirming the identity of the analyte. acs.orgresearchgate.net

A typical quantitative LC-MS/MS method for this compound would involve the following steps:

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, cell lysate) using protein precipitation or liquid-liquid extraction, followed by evaporation and reconstitution in a suitable solvent.

Chromatographic Separation: Separation from endogenous interferences on a reverse-phase C18 column using a gradient elution of water and an organic solvent (typically acetonitrile (B52724) or methanol), both containing a small percentage of formic acid to improve ionization.

Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring its fragmentation into one or more product ions, ensuring high selectivity and sensitivity. Negative ionization mode is often effective for phenolic compounds. acs.org

The table below outlines the hypothetical parameters for a robust LC-MS/MS method for this compound.

ParameterSpecification
Instrumentation Triple Quadrupole Mass Spectrometer coupled with a UPLC/HPLC system
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) [M-H]⁻ corresponding to the molecular formula C₃₀H₂₂O₈
Product Ions (m/z) Specific fragment ions generated from the precursor ion (determined via infusion and fragmentation experiments)
Chromatography Column Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol (B129727) with 0.1% Formic Acid
Analysis Mode Multiple Reaction Monitoring (MRM)

As of the current scientific literature, there are no specific immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), or other ligand-binding assays reported for the direct quantification of this compound. The development of such assays is a complex process that is typically pursued for compounds with well-established clinical relevance.

The generation of an immunoassay for a small molecule like this compound would require:

Hapten Synthesis: Chemically modifying this compound to create a hapten that can be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, Keyhole Limpet Hemocyanin).

Immunization and Antibody Production: Immunizing an animal with the hapten-carrier conjugate to elicit the production of specific antibodies against this compound.

Assay Development: Using these antibodies to develop a competitive binding assay format, where the signal is inversely proportional to the amount of this compound in the sample.

While immunoassays have been used in flavonoid research to measure the downstream effects of compounds, such as the inhibition of cytokine production (e.g., IL-1β, TNF-α), this application measures a biological response rather than the compound concentration itself. researchgate.netresearchgate.net

In Situ and In Vivo Imaging Techniques for this compound Distribution and Target Engagement

Visualizing the distribution of this compound in cells and living organisms is critical for understanding which tissues it targets and how it engages with cellular components.

The chalcone (B49325) scaffold is known to be a component of some fluorescent dyes, and certain synthetic chalcones possess intrinsic fluorescent properties that can be exploited for cellular imaging. researchgate.netmdpi.comnih.gov Studies on synthetic chalcone-based fluorescent dyes have shown that these molecules can be used for bioimaging, often exhibiting strong emission in the green spectrum (around 512–567 nm) and preferentially accumulating in cancer cells compared to normal cells. researchgate.netmdpi.comnih.gov

While direct fluorescence microscopy studies specifically on this compound are not widely documented, the established methodology for other chalcones provides a clear blueprint for its investigation. mdpi.comnih.gov Such a study would involve:

Characterizing Photophysical Properties: Determining the excitation and emission spectra of this compound to identify the optimal wavelengths for imaging and to assess its quantum yield and photostability.

Cellular Incubation: Incubating live cells (e.g., cancer cell lines like HepG2 or HT-29) with this compound at various concentrations and for different time points. mdpi.comnih.gov

Confocal Laser Scanning Microscopy (CLSM): Imaging the cells using a confocal microscope to visualize the subcellular localization of the compound. The bright fluorescence observed in other chalcones suggests that this compound might be visualized directly if it possesses similar properties. mdpi.com

The table below summarizes findings for synthetic fluorescent chalcones, which suggest a potential approach for this compound.

Chalcone Series PropertiesFindings from Published Research
Emission Spectra Strong emission peaking around 512–567 nm in polar solvents. researchgate.netmdpi.comnih.gov
Stokes Shift Large Stokes shifts (Δλ = 93–139 nm), which is beneficial for bioimaging by reducing background interference. researchgate.netmdpi.comnih.gov
Cellular Staining Capable of staining cells, with brighter green fluorescence observed in cancer cells (HepG2) compared to normal cells (HEK-293). mdpi.comnih.gov
Imaging Technique Confocal Laser Scanning Microscopy (CLSM) used for live-cell imaging. mdpi.com

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful non-invasive imaging techniques that allow for the quantitative visualization of the biodistribution of a radiolabeled molecule in vivo. nih.gov These methods offer very high sensitivity but require the development of a specific radiotracer. nih.gov

Currently, there are no published studies detailing the development of a PET or SPECT radiotracer for this compound. The creation of such a probe would be a significant undertaking, focusing on method development:

Radionuclide Selection: A suitable positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Technetium-99m) radionuclide would need to be chosen. Fluorine-18 is often preferred due to its convenient half-life (approx. 110 minutes) and low positron energy.

Radiolabeling Synthesis: A synthetic strategy would need to be devised to incorporate the radionuclide into the this compound structure without significantly altering its biological activity. This could involve adding a prosthetic group (like a fluoroethyl group for ¹⁸F labeling) to a hydroxyl position on the molecule.

Preclinical Evaluation: The resulting radiotracer would then be evaluated in animal models. PET or SPECT scans would be performed to track the tracer's uptake and clearance from various organs over time, providing a dynamic, whole-body view of the compound's biodistribution.

While this remains a prospective strategy for this compound, the development of PET/SPECT tracers for other small molecules serves as a guide for the potential application of this technology in future research. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for Rhuschalcone Vi

Emerging Research Areas and Unexplored Biological Pathways for Rhuschalcone VI

This compound, a natural bichalcone isolated from the root bark of Rhus pyroides, has demonstrated selective cytotoxic activity against colon tumor cell lines, specifically HT29 and HCT-116. researchgate.netnih.gov This initial discovery provides a foundation for expanding research into its broader anticancer potential. Emerging research should focus on screening this compound against a more extensive panel of human cancer cell lines, including those from different tissues of origin, to identify other malignancies that may be sensitive to its effects.

Beyond its cytotoxic properties, related bischalcone compounds have shown promise as anti-trypanosomal, anti-protozoal, and antiplasmodial agents. researchgate.net These findings suggest that this compound itself may possess a wider spectrum of antimicrobial and antiparasitic activities. Future studies should therefore explore its efficacy against various pathogens, including parasites like Trypanosoma and Plasmodium, as well as a range of bacteria and fungi.

A significant and largely unexplored area is the identification of the specific molecular targets and biological pathways modulated by this compound. While its cytotoxic effects are established, the underlying mechanisms are not. It is unclear if the observed cytotoxicity is related to the ability to inhibit sirtuins, a class of proteins involved in cellular regulation, which has been suggested as a potential avenue for investigation. researchgate.net Elucidating whether this compound induces cell death through apoptosis, necrosis, or other pathways is a critical next step. Investigating its influence on key signaling pathways implicated in cancer, such as those regulating cell cycle progression, proliferation, and survival, will be crucial for understanding its mode of action.

Known and Potential Biological Activities of this compound
Established Activity
Cytotoxicity: Selective activity against HT29 and HCT-116 colon tumor cell lines. researchgate.netnih.gov
Potential Research Areas
Expanded Anticancer Screening: Testing against a wider range of cancer cell lines (e.g., breast, lung, prostate, melanoma).
Antiparasitic Activity: Investigating efficacy against protozoa such as Trypanosoma and Plasmodium species. researchgate.net
Antimicrobial Activity: Screening against pathogenic bacteria and fungi.
Mechanism of Action Studies
Target Identification: Investigating potential molecular targets, including sirtuins. researchgate.net
Pathway Analysis: Elucidating the specific cell death and signaling pathways affected by the compound.

Integration of Omics Technologies in this compound Mechanistic Studies

To achieve a comprehensive understanding of the molecular mechanisms of this compound, the integration of high-throughput "omics" technologies is essential. These approaches can provide an unbiased, system-wide view of the cellular response to the compound, helping to identify novel targets and pathways. nih.gov

Transcriptomics: Technologies like RNA sequencing (RNA-seq) can be employed to analyze the global changes in gene expression in cancer cells following treatment with this compound. This can reveal which genes and signaling pathways are upregulated or downregulated, providing clues about the compound's mechanism of action.

Proteomics: Using techniques such as mass spectrometry-based proteomics, researchers can identify changes in the cellular proteome. This can help pinpoint the specific protein targets that this compound interacts with and identify downstream effects on protein expression and post-translational modifications.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a cell or organism. By examining the metabolic profile of cells treated with this compound, researchers can understand its impact on cellular metabolism, which is often dysregulated in cancer.

Genomics: While perhaps less direct for mechanistic studies of a small molecule, genomic approaches can be used to identify genetic factors that confer sensitivity or resistance to this compound in different cancer cell lines.

The integration of data from these different omics platforms can provide a holistic view of the biological effects of this compound, facilitating the generation of new hypotheses for its mode of action and identifying potential biomarkers for its efficacy. mdpi.com

| Application of Omics Technologies in this compound Research | | :--- | :--- | | Omics Technology | Potential Application | | Transcriptomics | Identify differentially expressed genes and pathways in response to treatment. | | Proteomics | Uncover direct protein targets and changes in protein signaling networks. | | Metabolomics | Reveal alterations in cellular metabolic pathways. | | Integrated Multi-Omics | Construct a comprehensive model of the compound's mechanism of action. |

Collaborative Research Strategies for Advancing this compound Understanding

Advancing the study of a complex natural product like this compound requires a multidisciplinary, collaborative approach. No single research group typically possesses all the necessary expertise and resources. Effective collaborations are crucial for accelerating the research and development pipeline.

Key collaborative strategies include:

Academia-Industry Partnerships: Collaborations between academic researchers, who often lead early-stage discovery, and pharmaceutical companies, which have the resources for drug development and clinical trials, can bridge the translational gap.

Interdisciplinary Teams: Research efforts should involve experts from various fields, including natural product chemistry (for isolation, purification, and synthesis), pharmacology and cell biology (for bioactivity testing and mechanistic studies), computational chemistry (for molecular modeling and target prediction), and clinical medicine.

International Consortia: Given that Rhus pyroides is native to regions like Botswana and South Africa, international collaborations can facilitate access to plant material and promote knowledge exchange between researchers in different geographical locations. researchgate.net

Open Science Platforms: Sharing data and research findings through open-access publications and databases can prevent duplication of effort and foster a more collaborative research environment, allowing scientists worldwide to build upon existing knowledge.

Such strategic alliances are essential to pool resources, share expertise, and tackle the complex challenges associated with natural product drug discovery. tec.mxresearchgate.net

Potential for this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. rsc.org Given its unique C-C linked bichalcone structure and selective biological activity, this compound has the potential to be developed into a valuable chemical probe. researchgate.net

To realize this potential, the direct molecular target(s) of this compound must first be unequivocally identified and validated. Once a specific target is known, the this compound scaffold can be used as a starting point for the rational design of more potent and selective probes. This could involve chemically modifying the molecule to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels.

These modified versions of this compound could then be used in a variety of applications, including:

Visualizing the subcellular localization of its target protein within living cells. rsc.org

Identifying and isolating the target protein from complex cellular lysates.

Studying the dynamics of the target protein and its role in specific signaling pathways.

The development of this compound into a chemical probe would not only provide a powerful tool for basic biological research but could also aid in the discovery of new drug targets and the development of novel therapeutic agents based on its unique chemical structure. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing rhuschalcone VI, and what key challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves a Suzuki-Miyaura coupling followed by a Claisen-Schmidt condensation. Key steps include forming boron esters from brominated acetophenone derivatives early in the synthesis to avoid lithium-halogen exchange complications . Solvent-free conditions are recommended for the Claisen-Schmidt step to enhance efficiency and reduce byproducts . Challenges include optimizing catalyst loading (e.g., Pd(PPh₃)₄) and managing regioselectivity during dimerization.

Q. How can researchers confirm the structural identity and purity of newly synthesized this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare aromatic proton signals and coupling constants with literature data for chalcone dimers .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended) using a C18 column with UV detection at λ = 280 nm . For novel derivatives, elemental analysis and X-ray crystallography (if crystals form) provide definitive confirmation .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound, such as its SIRT inhibitory effects?

  • Methodological Answer :

  • SIRT1/2 Inhibition : Fluorescence-based assays using deacetylated substrates (e.g., Fluor de Lys®) with NAD⁺ cofactor. IC₅₀ values are calculated via dose-response curves .
  • Cytotoxicity Screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .
  • Antiprotozoal Activity : Incubate with Plasmodium falciparum cultures and measure growth inhibition via microscopy or flow cytometry .

Advanced Research Questions

Q. What strategies can address low yield in the Suzuki-Miyaura coupling step during this compound synthesis?

  • Methodological Answer :

  • Pre-Formation of Boron Esters : Introduce boronates early (e.g., via 4-hydroxybenzaldehyde derivatives) to stabilize intermediates .
  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to improve coupling efficiency.
  • Reaction Monitoring : Use TLC or LC-MS to identify incomplete coupling and adjust stoichiometry (1.2:1 aryl halide:boronate ratio recommended) .
  • Design of Experiments (DoE) : Apply factorial design to optimize temperature (80–100°C), solvent (toluene/EtOH mixtures), and base (K₂CO₃ vs. Cs₂CO₃) .

Q. How can contradictory data between in vitro SIRT inhibition and in vivo efficacy of this compound be resolved?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite formation .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify non-SIRT targets contributing to in vivo effects .
  • Dose-Response Validation : Replicate in vivo experiments with controlled dosing regimens and SIRT-specific readouts (e.g., acetylation levels of histone H3K9) .

Q. What computational methods predict the structure-activity relationships (SAR) of this compound derivatives for targeted bioactivity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to SIRT1/2 active sites (PDB ID: 4IG9) using AutoDock Vina to prioritize substituents enhancing hydrogen bonding .
  • QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) and bioactivity data from analogs. Validate with leave-one-out cross-validation .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Q. How to design SAR studies for this compound analogs to optimize pharmacological profiles while minimizing toxicity?

  • Methodological Answer :

  • Systematic Substitution : Synthesize derivatives with modifications at positions R₁ (methoxy groups) and R₂ (hydroxyl groups) to assess impact on potency and selectivity .
  • In Silico Toxicity Prediction : Use tools like ProTox-II to flag hepatotoxic or mutagenic moieties before synthesis .
  • Iterative Optimization : Combine high-throughput screening (e.g., 96-well plate assays) with Ames test data to iteratively refine structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.